Pacific blue

Description

Structure

3D Structure

Properties

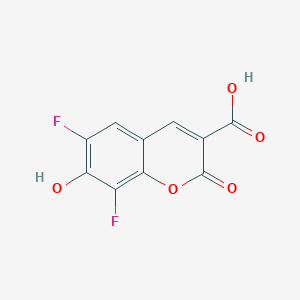

IUPAC Name |

6,8-difluoro-7-hydroxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F2O5/c11-5-2-3-1-4(9(14)15)10(16)17-8(3)6(12)7(5)13/h1-2,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNDHICBIRRPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=O)OC2=C(C(=C1F)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901337443 | |

| Record name | 6,8-Difluoro-7-hydroxy-3-carboxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215868-31-8 | |

| Record name | 6,8-Difluoro-7-hydroxy-3-carboxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the excitation and emission spectra of Pacific Blue dye?

A Technical Guide to the Spectral Properties of Pacific Blue Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the excitation and emission spectra of this compound dye, a widely used fluorophore in biological research. This document outlines its core spectral characteristics, details the experimental protocols for spectral measurement, and illustrates a common application in a logical workflow diagram.

Core Spectral Properties

This compound, systematically known as 3-carboxy-6,8-difluoro-7-hydroxycoumarin, is a fluorescent dye belonging to the hydroxycoumarin family.[1] It is characterized by its bright blue fluorescence and is particularly useful in applications requiring excitation by a violet laser.[2][3] A key feature of this compound is the high acidity of its phenol (B47542) group (pKa = 3.7), which allows its fluorescence to remain strong and stable in neutral pH environments, a common condition in biological assays.[1][4][5]

The dye's spectral properties are remarkably consistent across different solvent environments, showing minimal solvatochromic effects.[1] This stability distinguishes it from many other fluorophores and is advantageous for reproducible experimental results.

Quantitative Spectral Data

The essential spectral and physical characteristics of this compound are summarized in the table below. These values may vary slightly depending on the manufacturer and the specific experimental conditions.[4][5]

| Parameter | Value | Source(s) |

| Excitation Maximum (λex) | 401 - 404 nm | [1][2][4][5][6][7][8][9] |

| Emission Maximum (λem) | 452 - 455 nm | [1][2][4][5][6][7][8][9] |

| Recommended Laser Line | 405 nm (Violet) | [2][7][8] |

| Common Emission Filter | 450/50 nm Bandpass | [7][8][10] |

| Molar Extinction Coefficient (ε) | 46,000 cm⁻¹M⁻¹ | [8] |

| Fluorescence Quantum Yield (Φ) | 0.78 | [8] |

| Chemical Formula | C₁₀H₄F₂O₅ | [5] |

| Molar Mass | 242.134 g·mol⁻¹ | [5] |

Experimental Protocols

The determination of a fluorophore's excitation and emission spectra is a fundamental process performed using a fluorescence spectrometer, or fluorometer.

Principle of Fluorescence Spectroscopy

Fluorescence spectroscopy involves exciting a sample with light of a specific wavelength and detecting the light emitted at a longer wavelength.[11]

-

Excitation Spectrum: To measure the excitation spectrum, the emission wavelength is fixed while the excitation wavelength is scanned. The resulting spectrum reveals the wavelengths of light the fluorophore absorbs to produce fluorescence and is generally identical in shape to the absorption spectrum.[11]

-

Emission Spectrum: To measure the emission spectrum, the excitation wavelength is held constant (typically at the excitation maximum), and the emitted light is scanned across a range of wavelengths.[11]

Methodology for Spectral Measurement

1. Instrumentation:

-

Light Source: A high-intensity lamp, typically a Xenon arc lamp, is used to provide a continuous spectrum of light.[11][12] For specific applications, lasers or LEDs can also be used.[11][12]

-

Monochromators: Two monochromators are required. The excitation monochromator selects the specific wavelength of light from the source to excite the sample. The emission monochromator selects the wavelength of the emitted fluorescence to be measured by the detector.[11]

-

Sample Holder: Samples are typically held in quartz cuvettes to ensure transparency to UV and visible light.[13]

-

Detector: A sensitive light detector, such as a photomultiplier tube (PMT), is placed at a 90° angle to the excitation light path to minimize detection of transmitted or scattered excitation light.[11]

2. Sample Preparation:

-

Dissolve the this compound dye in a suitable solvent (e.g., anhydrous DMSO for a stock solution, followed by dilution in an appropriate buffer for the final measurement).[10]

-

Prepare a series of dilutions to determine the optimal concentration. The absorbance of the sample at the excitation maximum should ideally be low (typically < 0.1) to avoid inner filter effects, where the emitted light is re-absorbed by the sample.

3. Measurement Procedure:

-

Blank Measurement: First, run a spectral scan of the solvent blank to identify and account for any background signals, such as Raman scattering.[14]

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the absorption maximum of this compound (approx. 404 nm).[6]

-

Scan the emission monochromator over a wavelength range that encompasses the expected emission (e.g., 420 nm to 600 nm).

-

Record the fluorescence intensity at each emission wavelength.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the emission maximum of this compound (approx. 455 nm).[6]

-

Scan the excitation monochromator over a wavelength range that includes the expected absorption (e.g., 350 nm to 440 nm).

-

Record the fluorescence intensity at each excitation wavelength.

-

4. Data Correction:

-

The raw spectra should be corrected for instrumental variations, such as fluctuations in lamp intensity and detector sensitivity across different wavelengths. This is typically done using correction files provided by the instrument manufacturer or by measuring a standard with a known spectrum.

Application Workflow: Immunophenotyping via Flow Cytometry

This compound is extensively used for labeling antibodies in multicolor flow cytometry to identify and quantify specific cell populations.[1][10][15] The following diagram illustrates a typical workflow for immunophenotyping using a this compound-conjugated antibody.

Caption: Immunophenotyping workflow using a this compound-conjugated antibody.

References

- 1. Buy this compound | 215868-31-8 [smolecule.com]

- 2. This compound Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. This compound Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 4. About: this compound (dye) [dbpedia.org]

- 5. This compound (dye) - Wikipedia [en.wikipedia.org]

- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 7. This compound/Pacific Blue FluoroFinder [app.fluorofinder.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. Absorption and Emission Spectra [bdbiosciences.com]

- 10. benchchem.com [benchchem.com]

- 11. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 12. ibsen.com [ibsen.com]

- 13. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.uci.edu [chem.uci.edu]

- 15. vectorlabs.com [vectorlabs.com]

Pacific Blue™ Fluorophore: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Pacific Blue™ fluorophore, a bright, blue-emitting dye widely utilized in life sciences research. This document details its chemical structure, core photophysical and chemical properties, and provides detailed experimental protocols for its application in key techniques such as antibody conjugation and flow cytometry.

Core Concepts: Chemical Structure and Properties

This compound, systematically named 3-carboxy-6,8-difluoro-7-hydroxycoumarin, is a fluorescent dye belonging to the coumarin (B35378) family.[1][2] Its chemical formula is C₁₀H₄F₂O₅.[1] The presence of two electron-withdrawing fluorine atoms on the coumarin ring enhances its fluorescent properties and contributes to a low pKa of 3.7 for the 7-hydroxyl group. This low pKa ensures that this compound remains fully anionic and highly fluorescent at physiological pH.[3]

The amine-reactive form of this compound is typically supplied as a succinimidyl ester (SE), which readily reacts with primary amines on proteins and other biomolecules to form stable covalent bonds.[4][5] This property makes it an excellent choice for labeling antibodies and other proteins for various downstream applications.

Chemical Structure

Caption: Chemical structure of 3-carboxy-6,8-difluoro-7-hydroxycoumarin (this compound™).

Quantitative Data Summary

The photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Excitation Maximum (Ex) | ~401-410 nm | [1][4][6] |

| Emission Maximum (Em) | ~452-455 nm | [1][4][6] |

| Molar Extinction Coefficient (ε) | ~30,000 - 46,000 cm⁻¹M⁻¹ | [4][7] |

| Quantum Yield (Φ) | ~0.78 - 0.91 | [7][8] |

| Molecular Weight | ~242.13 g/mol (free acid) | [1] |

| Recommended Laser Line | 405 nm (Violet) | [4][7] |

| Common Emission Filter | 450/50 nm bandpass | [7] |

Experimental Protocols

This section provides detailed methodologies for common applications of this compound, including antibody conjugation and cell staining for flow cytometry.

Antibody Conjugation with this compound™ Succinimidyl Ester

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.[4][9]

Materials:

-

IgG antibody (in an amine-free buffer such as PBS)

-

This compound™ succinimidyl ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Prepare the Antibody Solution:

-

Prepare the Dye Stock Solution:

-

Allow the vial of this compound™ succinimidyl ester to warm to room temperature before opening.

-

Dissolve the dye in anhydrous DMSO to a final concentration of 10 mM. Mix well by vortexing. This solution should be used promptly.[9]

-

-

Perform the Labeling Reaction:

-

A dye-to-antibody molar ratio of 5:1 to 15:1 is recommended for IgGs. A good starting point is a 10:1 molar ratio.[4]

-

While gently stirring the antibody solution, add the calculated volume of the 10 mM dye stock solution.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4]

-

-

Purify the Conjugated Antibody:

-

Determine the Degree of Labeling (DOL):

-

The DOL is the average number of dye molecules conjugated to each antibody molecule.

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of this compound™ (~410 nm, A_max).[4]

-

Calculate the DOL using the following formula: DOL = (A_max * M_protein) / (ε_dye * (A₂₈₀ - (A_max * CF₂₈₀))) Where:

-

M_protein is the molecular weight of the antibody (~150,000 g/mol for IgG)

-

ε_dye is the molar extinction coefficient of this compound™ at its A_max

-

CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (typically provided by the manufacturer)

-

-

-

Storage of the Conjugate:

-

Store the labeled antibody at 2-6°C, protected from light.[10]

-

For long-term storage, add a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%). The conjugate can be divided into aliquots and frozen at ≤–20°C. Avoid repeated freeze-thaw cycles.[4][10]

-

Cell Staining for Flow Cytometry

This protocol outlines the steps for staining cell surface proteins on live cells for analysis by flow cytometry.[5]

Materials:

-

Single-cell suspension of live cells

-

This compound™-conjugated primary antibody

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)

-

(Optional) Cell viability dye (e.g., Propidium Iodide)

Procedure:

-

Prepare the Cell Suspension:

-

Harvest cells and wash them twice with cold PBS by centrifugation at 300-400 x g for 5 minutes.

-

Resuspend the cell pellet in cold Flow Cytometry Staining Buffer at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

-

-

Staining:

-

Add the predetermined optimal concentration of the this compound™-conjugated antibody to the cell suspension.

-

Incubate for 30-60 minutes at 4°C, protected from light.[4]

-

-

Washing:

-

Wash the cells twice with cold Flow Cytometry Staining Buffer to remove unbound antibody.

-

-

(Optional) Viability Staining:

-

If assessing cell viability, resuspend the cells in an appropriate binding buffer and add a viability dye according to the manufacturer's instructions.

-

-

Acquisition:

-

Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

-

Analyze the cells on a flow cytometer equipped with a 405 nm violet laser and a 450/50 nm bandpass filter for emission detection.[9]

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound™.

Antibody Conjugation Workflow

Caption: Workflow for conjugating antibodies with this compound™ succinimidyl ester.

Cell Staining and Flow Cytometry Workflow

Caption: Workflow for cell surface staining and subsequent flow cytometry analysis.

Indirect Immunofluorescence Staining Workflow

Caption: A typical workflow for indirect immunofluorescence staining using a this compound™-conjugated secondary antibody.

References

- 1. This compound (dye) - Wikipedia [en.wikipedia.org]

- 2. About: this compound (dye) [dbpedia.org]

- 3. Structure-guided engineering of a this compound fluorophore ligase for specific protein imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. This compound Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]

- 9. benchchem.com [benchchem.com]

- 10. 101.200.202.226 [101.200.202.226]

An In-depth Technical Guide to Pacific Blue for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pacific Blue

This compound is a bright, photostable, blue-emitting fluorophore belonging to the coumarin (B35378) dye family.[1] It is characterized by its excitation by the violet laser (approximately 405 nm), making it a valuable tool in multicolor fluorescence microscopy and flow cytometry.[2] Systematically known as 3-carboxy-6,8-difluoro-7-hydroxycoumarin, its unique chemical structure contributes to its desirable spectral properties and robust performance in various biological applications.[1] A key feature of this compound is its high acidity (pKa of 3.7), which ensures its fluorescence remains strong at neutral pH, a significant advantage for live-cell imaging and experiments conducted under physiological conditions.[1] This guide provides a comprehensive overview of this compound, including its spectral and physicochemical properties, detailed experimental protocols for its use in key applications, and visualizations of relevant biological pathways.

Core Properties of this compound

The utility of a fluorophore is defined by its specific spectral and physical characteristics. This compound offers a favorable combination of properties that make it a popular choice for a range of fluorescence-based assays.

Spectral Properties

This compound is optimally excited by the 405 nm violet laser, with its excitation maximum ranging from 401 to 410 nm.[1] Its emission peak is consistently observed at approximately 452 to 455 nm. This distinct spectral profile allows for its effective separation from commonly used green and red fluorophores, such as FITC and PE, minimizing spectral overlap in multicolor experiments.

Physicochemical Characteristics

Beyond its spectral characteristics, the performance of this compound is influenced by several other factors. It is recognized for its good photostability, which supports high-resolution imaging with minimal signal loss over time. While it is a bright fluorophore, its quantum yield and molar extinction coefficient are important considerations for signal strength in various applications.

Quantitative Data Summary

For ease of comparison and experimental design, the key quantitative data for this compound are summarized in the tables below.

| Property | Value |

| Excitation Maximum (λex) | ~401-410 nm |

| Emission Maximum (λem) | ~452-455 nm |

| Recommended Laser Line | Violet (405 nm) |

| Common Filter Set | 450/50 nm bandpass |

| Molar Extinction Coefficient (ε) | ~30,000 cm⁻¹M⁻¹ at ~410 nm[3] |

| Quantum Yield (Φ) | ~0.78 - 0.91 |

| Molecular Weight | ~242.13 g/mol (free acid) |

| pKa | 3.7 |

Key Applications and Experimental Protocols

This compound's versatility makes it suitable for a wide array of applications in cellular and molecular biology. Detailed methodologies for its use in antibody conjugation, immunofluorescence microscopy, and fluorescent western blotting are provided below.

Antibody Conjugation with this compound Succinimidyl Ester

This protocol describes the labeling of antibodies with the amine-reactive succinimidyl ester form of this compound.

Materials:

-

Antibody solution (1-2 mg/mL in amine-free buffer, e.g., PBS)

-

This compound™ succinimidyl ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate (pH 8.3-9.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or spin column

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Bovine Serum Albumin (BSA) (optional, for storage)

-

Sodium Azide (B81097) (optional, for storage)

Procedure:

-

Prepare Antibody: Adjust the pH of the antibody solution to 8.3-9.0 by adding 1/10th volume of 1 M sodium bicarbonate.[3]

-

Prepare Dye: Dissolve this compound™ succinimidyl ester in DMSO to a concentration of 10 mM.

-

Reaction: Add the reactive dye to the antibody solution at a molar ratio of approximately 10:1 (dye:protein). Incubate for 1 hour at room temperature, protected from light.[3]

-

Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column or a spin column equilibrated with PBS.

-

Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA to a final concentration of 5-10 mg/mL and sodium azide to 0.01-0.03%.[3]

Immunofluorescence Microscopy

This protocol provides a general workflow for staining adherent cells with this compound-conjugated antibodies.

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA or normal serum in PBS)

-

Primary antibody (if using an unconjugated primary)

-

This compound-conjugated secondary antibody or directly conjugated primary antibody

-

Antifade mounting medium (e.g., VECTASHIELD®, ProLong™ Gold)

Procedure:

-

Cell Preparation: Rinse cells grown on coverslips twice with PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Washing: Rinse the cells three times with PBS for 5 minutes each.

-

Permeabilization: If targeting intracellular antigens, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.

-

Blocking: Block non-specific binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

-

Primary Antibody Incubation (Indirect Staining): Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate with the this compound-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the staining using a fluorescence microscope equipped with a violet laser and appropriate filters for this compound (e.g., 450/50 nm bandpass).

Fluorescent Western Blotting

This protocol outlines the use of this compound-conjugated secondary antibodies for the detection of proteins on a western blot.

Materials:

-

PVDF or low-fluorescence nitrocellulose membrane with transferred proteins

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Blocking Buffer specifically designed for fluorescent western blotting (e.g., Rockland Blocking Buffer, TrueBlack™ Fluorescent Western Blot Blocking Buffer Kit)[4][5]

-

Primary antibody

-

This compound-conjugated secondary antibody

-

Fluorescent imaging system with a violet laser or appropriate excitation source

Procedure:

-

Blocking: After protein transfer, block the membrane with a fluorescent western blotting blocking buffer for 1 hour at room temperature with gentle agitation.[6]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer or antibody diluent overnight at 4°C with gentle shaking.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the this compound-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature, protected from light.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Imaging: Image the blot using a fluorescent imaging system capable of exciting at ~405 nm and detecting the emission at ~455 nm.

Visualization of Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) are provided to illustrate key experimental and biological processes where this compound is a valuable tool.

References

- 1. protocols.io [protocols.io]

- 2. medicine.tulane.edu [medicine.tulane.edu]

- 3. benchchem.com [benchchem.com]

- 4. Rockland Immunochemicals Blocking Buffer for Fluorescent Western Blotting | Fisher Scientific [fishersci.com]

- 5. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]

- 6. Western blot protocol | Abcam [abcam.com]

The Core Principles of Utilizing Pacific Blue in Flow Cytometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of Pacific Blue, a widely used fluorochrome in flow cytometry. From its core spectral properties to detailed experimental protocols and advanced multicolor panel design considerations, this document serves as a technical resource for researchers and professionals seeking to effectively integrate this compound into their flow cytometry workflows.

Introduction to this compound

This compound is a fluorescent dye belonging to the coumarin (B35378) family, characterized by its excitation by the violet laser (405 nm) and its bright blue emission.[1][2] Its succinimidyl ester derivative is commonly used to covalently label proteins, particularly antibodies, through reaction with primary amines, forming stable amide bonds.[3] This makes it a versatile tool for a wide range of applications in flow cytometry, including immunophenotyping, intracellular cytokine detection, and cell proliferation analysis.

Spectral Properties and Instrument Configuration

Understanding the spectral characteristics of this compound is crucial for successful experimental design and data interpretation.

Table 1: Spectral Properties of this compound

| Property | Value | Source(s) |

| Excitation Maximum (Ex) | ~401-410 nm | [1][3] |

| Emission Maximum (Em) | ~452-455 nm | [1][3] |

| Recommended Laser | Violet (405 nm) | [3] |

| Common Bandpass Filter | 450/50 nm | [2] |

| Molar Extinction Coefficient | ~30,000-46,000 cm⁻¹M⁻¹ | [1][3] |

| Quantum Yield | ~0.78-0.91 | [1] |

Brightness and Photostability

This compound is considered a moderately bright fluorochrome.[1] While it has been a reliable choice for many years, newer polymer-based dyes, such as Brilliant Violet™ 421 (BV421), offer significantly higher brightness, which can be advantageous for detecting antigens with low expression levels.[1][4] However, this compound offers good photostability, making it a suitable option for applications that may involve prolonged exposure to laser light.[1][5]

Table 2: Relative Brightness Comparison of Violet Laser-Excitable Dyes

| Fluorochrome | Relative Brightness | Stain Index (example) | Source(s) |

| Brilliant Violet™ 421 (BV421) | Very High | ~200+ | [1][6][7] |

| VioBlue® | High | Not available | [1] |

| eFluor™ 450 | Moderate | Similar to this compound | [8] |

| This compound | Moderate | ~14.61 - 80 | [9][10] |

| Alexa Fluor™ 405 | Moderate | ~10.01 | [10] |

Note: Stain Index is a relative measure of signal-to-noise and can vary depending on the antibody, cell type, and instrument settings.

Spillover and Compensation

A critical aspect of multicolor flow cytometry is managing spectral spillover, which occurs when the emission of one fluorochrome is detected in the detector of another. This compound is known for having minimal spillover into green channels like those for FITC and PE.[3] However, its emission spectrum can overlap with other fluorochromes excited by the violet laser, such as Pacific Orange or AmCyan.[11] Therefore, proper compensation is essential when using this compound in multicolor panels.

Table 3: Qualitative Spillover Characteristics of this compound

| Fluorochrome Channel | Spillover from this compound | Notes | Source(s) |

| FITC/Alexa Fluor 488 | Minimal | Generally low and manageable with proper compensation. | [3] |

| PE | Minimal | Generally low and manageable with proper compensation. | [3] |

| AmCyan/BV510/V500 | Moderate | Significant spillover can occur, requiring careful compensation. | [11][12] |

For accurate compensation, single-stained compensation controls for each fluorochrome in the panel are mandatory.

Key Applications and Experimental Protocols

This compound is a versatile dye suitable for a variety of flow cytometry applications.

Antibody Conjugation

The following protocol details the conjugation of an antibody with this compound succinimidyl ester.

Experimental Protocol: Antibody Conjugation with this compound Succinimidyl Ester

-

Prepare the Antibody:

-

Prepare the Dye:

-

Allow the vial of this compound succinimidyl ester to warm to room temperature before opening.

-

Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL to create a stock solution. This should be done immediately before use.[9]

-

-

Conjugation Reaction:

-

Purification:

-

Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[3]

-

The first colored fraction to elute will be the conjugated antibody.

-

-

Storage:

-

Store the purified conjugate at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (1-10 mg/mL) and 0.02% sodium azide.[2]

-

Cell Surface Staining

This protocol outlines the steps for staining cell surface antigens with a this compound-conjugated antibody.

Experimental Protocol: Cell Surface Staining

-

Cell Preparation:

-

Prepare a single-cell suspension at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL in cold flow cytometry staining buffer (e.g., PBS with 1-2% BSA).[13]

-

-

Fc Receptor Blocking (Optional but Recommended):

-

Incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C to reduce non-specific antibody binding.

-

-

Staining:

-

Add the predetermined optimal concentration of the this compound-conjugated antibody to the cell suspension.

-

Incubate for 20-30 minutes at 4°C in the dark.[3]

-

-

Washing:

-

Wash the cells twice with 2 mL of cold staining buffer by centrifugation (e.g., 300 x g for 5 minutes) to remove unbound antibody.[3]

-

-

Resuspension and Analysis:

-

Resuspend the cells in an appropriate volume of staining buffer (e.g., 300-500 µL) for analysis on a flow cytometer equipped with a violet laser.

-

References

- 1. bosterbio.com [bosterbio.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. BioLegend Brightness Index [icms.qmul.ac.uk]

- 5. vectorlabs.com [vectorlabs.com]

- 6. cytometrie.pitie-salpetriere.upmc.fr [cytometrie.pitie-salpetriere.upmc.fr]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. eFluor 450 Dye | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 10. Flow Cytometry Panel Design: The Basics | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

Pacific Blue Dye: A Technical Guide to Quantum Yield and Brightness for Advanced Cellular Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Pacific Blue, a widely utilized fluorophore in life sciences research. This compound, a member of the coumarin (B35378) dye family, is particularly valued for its bright blue fluorescence when excited by a violet laser. This guide delves into its quantum yield and brightness, offering detailed experimental protocols and comparative data to aid in its effective application, particularly in multicolor flow cytometry and other fluorescence-based assays.

Core Photophysical Properties of this compound

The utility of a fluorophore is fundamentally determined by its ability to absorb light and efficiently convert it into a fluorescent signal. The key parameters governing this process are the molar extinction coefficient (a measure of light absorption) and the fluorescence quantum yield (the efficiency of light emission). Together, these factors determine the overall brightness of the dye.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~401-410 nm | [1] |

| Emission Maximum (λem) | ~452-455 nm | [1] |

| Molar Extinction Coefficient (ε) | ~30,000 - 46,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | ~0.78 - 0.91 | [1] |

| Recommended Laser Line | Violet (405 nm) | [1] |

| Common Emission Filter | 450/50 nm bandpass | [1] |

Brightness Comparison with Other Common Fluorophores

The brightness of a fluorophore is a critical factor in experimental design, especially for detecting low-abundance targets. Brightness is proportional to the product of the molar extinction coefficient and the quantum yield. The following table provides a comparative overview of this compound's brightness relative to other commonly used fluorescent dyes.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness* |

| This compound | 410 | 455 | 29,500 | 0.78 | 23,010 |

| Brilliant Violet 421™ | 405 | 421 | 2,500,000 | 0.65 | 1,625,000 |

| FITC | 494 | 518 | 83,000 | 0.92 | 76,360 |

| PE (Phycoerythrin) | 496, 565 | 575 | 1,960,000 | 0.84 | 1,646,400 |

| APC (Allophycocyanin) | 650 | 660 | 700,000 | 0.68 | 476,000 |

*Relative Brightness is calculated as Molar Extinction Coefficient × Quantum Yield. Higher values indicate greater brightness.

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

The relative quantum yield of this compound can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield. Quinine (B1679958) sulfate (B86663) is a common standard for blue-emitting dyes.

Materials:

-

This compound dye

-

Quinine sulfate (fluorescence standard, Φ = 0.54 in 0.1 M H₂SO₄)

-

Spectrograde ethanol (B145695)

-

0.1 M Sulfuric acid (H₂SO₄)

-

UV-Vis spectrophotometer

-

Calibrated spectrofluorometer

-

1 cm path length quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in ethanol at a concentration of 1 x 10⁻⁵ M.

-

Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄ at a concentration of 1 x 10⁻⁵ M.

-

-

Preparation of Working Solutions:

-

From the stock solutions, prepare a series of dilutions for both this compound and quinine sulfate. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength to minimize inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra of all working solutions.

-

Determine the absorbance of each solution at the excitation wavelength (e.g., 350 nm for quinine sulfate and 405 nm for this compound).

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the corrected fluorescence emission spectra for all working solutions. The same instrument settings (e.g., excitation and emission slit widths) must be used for all measurements.

-

Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the quinine sulfate standard.

-

Determine the gradient (slope) of the resulting straight lines for both the sample and the standard.

-

-

Quantum Yield Calculation:

-

The quantum yield of this compound (Φ_PB) is calculated using the following equation:

Φ_PB = Φ_QS * (Grad_PB / Grad_QS) * (η_PB² / η_QS²)

Where:

-

Φ_QS is the quantum yield of the quinine sulfate standard (0.54).

-

Grad_PB and Grad_QS are the gradients from the plots of integrated fluorescence intensity versus absorbance for this compound and quinine sulfate, respectively.

-

η_PB and η_QS are the refractive indices of the solvents used for this compound (ethanol, n ≈ 1.36) and quinine sulfate (0.1 M H₂SO₄, n ≈ 1.33), respectively.

-

Antibody Conjugation with this compound Succinimidyl Ester

This compound is commonly conjugated to antibodies for use in immunoassays. The succinimidyl ester (SE) reactive form of this compound readily reacts with primary amines on the antibody.

Materials:

-

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

-

This compound™ succinimidyl ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-9.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Prepare Antibody Solution:

-

Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3-9.0) to a final concentration of 1-2 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.

-

-

Prepare Dye Stock Solution:

-

Allow the vial of this compound™ succinimidyl ester to warm to room temperature.

-

Dissolve the dye in anhydrous DMSO to create a 10 mM stock solution. This solution should be used promptly.

-

-

Conjugation Reaction:

-

A starting molar ratio of 10:1 (dye:antibody) is recommended and may need to be optimized.

-

While gently stirring, add the calculated volume of the 10 mM dye stock solution to the antibody solution.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Equilibrate a size-exclusion chromatography column with PBS (pH 7.2-7.4).

-

Load the reaction mixture onto the column.

-

Elute with PBS. The labeled antibody will elute in the first colored fractions, separating it from the smaller, unreacted dye molecules.

-

-

Storage of the Conjugate:

-

Store the purified conjugate in PBS at 4°C, protected from light. For long-term storage, the addition of a stabilizing agent like BSA and a bacteriostatic agent like sodium azide (B81097) is recommended.

-

Visualizations: Signaling Pathways and Experimental Workflows

Canonical NF-κB Signaling Pathway

This compound-conjugated antibodies can be used to detect key proteins in signaling pathways by flow cytometry. For example, an anti-NF-κB p65 (RelA) antibody conjugated to this compound can be used to measure the total cellular levels of this critical transcription factor involved in inflammation and immunity.

Caption: Canonical NF-κB signaling pathway initiated by TNF-α.

Experimental Workflow: T-Cell Immunophenotyping using a this compound Panel

Multicolor flow cytometry is a powerful technique for identifying and quantifying different cell populations within a heterogeneous sample. This compound is frequently incorporated into multicolor panels for immunophenotyping. The following diagram illustrates a typical workflow for T-cell phenotyping.

Caption: Workflow for multicolor flow cytometry T-cell immunophenotyping.

References

The Photostability of Pacific Blue: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the photostability of Pacific Blue, a widely utilized blue fluorescent dye in life sciences research. Tailored for researchers, scientists, and drug development professionals, this document delves into the dye's chemical and spectral properties, factors influencing its photobleaching, and protocols for its practical application and assessment.

Introduction to this compound

This compound, systematically known as 3-carboxy-6,8-difluoro-7-hydroxycoumarin, is a synthetic fluorophore belonging to the coumarin (B35378) family of dyes.[1][2] It is characterized by its bright blue fluorescence and is particularly valued for its strong fluorescence emission at neutral pH, a property attributed to the high acidity of its phenolic group (pKa = 3.7).[1][2] This makes it a robust tool for various biological applications, including flow cytometry and fluorescence microscopy, where maintaining stable fluorescence in physiological conditions is critical.[3][4] this compound is excitable by the 405 nm violet laser, with an excitation maximum around 401-410 nm and an emission maximum in the range of 452-455 nm.[1][3][5]

Core Photophysical and Chemical Properties

A clear understanding of this compound's fundamental properties is essential for its optimal use in experimental design. The following table summarizes its key quantitative characteristics.

| Property | Value | References |

| Chemical Formula | C₁₀H₄F₂O₅ | [1] |

| Molar Mass | 242.134 g·mol⁻¹ | [1] |

| Excitation Maximum | 401 - 410 nm | [1] |

| Emission Maximum | 452 - 455 nm | [1][5] |

| Molar Extinction Coefficient (ε) | 29,500 - 46,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φf) | 0.78 - 0.91 |

Understanding Photostability and Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of fluorescence. This phenomenon is a critical consideration in fluorescence-based experiments as it can limit the duration of imaging and affect the quantitative accuracy of measurements. The photostability of a fluorophore is its ability to resist photobleaching. For coumarin dyes like this compound, photostability can be influenced by a variety of factors.

Factors Influencing the Photostability of Coumarin Dyes

-

Solvent Environment: The solvent system has a significant impact on the photostability of coumarin dyes. The highest photostability for some coumarins has been observed in alcohol-water and alcohol-glycerol mixtures.[6] Conversely, non-polar solvents and aqueous surfactant solutions can accelerate photodamage.[6]

-

Presence of Oxygen: The presence of molecular oxygen is a major contributor to the photobleaching of many fluorophores. The interaction of the excited fluorophore with oxygen can lead to the formation of reactive oxygen species (ROS) that can chemically degrade the dye molecule.

-

Excitation Light Intensity and Duration: Higher intensity and longer duration of light exposure increase the number of excitation-emission cycles a fluorophore undergoes, thereby increasing the probability of photobleaching.

-

pH of the Medium: The pH of the solvent can influence the ionic state of the fluorophore, which in turn can affect its photostability.[6]

Experimental Protocols

To enable researchers to quantitatively assess the photostability of this compound and other fluorophores in their specific experimental context, a detailed protocol for measuring photobleaching half-life is provided below.

Protocol for Measuring Photobleaching Half-Life

This protocol outlines a method to determine the photobleaching half-life (t₁/₂) of a fluorescent dye using fluorescence microscopy. The half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Materials:

-

This compound-conjugated antibody or protein of interest

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microscope slides and coverslips

-

Fluorescence microscope equipped with a stable 405 nm laser source and appropriate filter sets for this compound

-

A sensitive camera for image acquisition

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Sample Preparation:

-

Prepare a solution of the this compound-conjugate at a suitable concentration in PBS.

-

Mount a small volume of the solution on a microscope slide and place a coverslip over it. Seal the edges of the coverslip to prevent evaporation.

-

-

Microscope Setup:

-

Turn on the fluorescence microscope and allow the laser source to stabilize.

-

Select the filter set appropriate for this compound (e.g., 405 nm excitation, 450/50 nm emission).

-

Place the slide on the microscope stage and bring the sample into focus.

-

Adjust the laser power to a level that provides a good signal-to-noise ratio without causing instantaneous photobleaching. It is critical to maintain the same laser power throughout the experiment and for any comparative studies.

-

-

Image Acquisition:

-

Define a region of interest (ROI) for imaging.

-

Acquire a time-lapse series of images of the ROI under continuous laser illumination. The time interval between images should be chosen to adequately capture the decay in fluorescence.

-

-

Data Analysis:

-

Open the acquired image series in the image analysis software.

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Correct for background fluorescence by measuring the intensity of a region without any fluorescent molecules and subtracting this value from the ROI intensity measurements.

-

Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time = 0).

-

Plot the normalized fluorescence intensity as a function of time.

-

Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t₁/₂).

-

Application in a Research Context: Immunophenotyping Workflow

This compound is frequently used in multicolor flow cytometry for immunophenotyping, which involves identifying and quantifying different cell populations based on their expression of specific cell surface and intracellular markers. The following diagram illustrates a typical workflow for an immunophenotyping experiment using this compound.

Logical Relationship of Factors in Photobleaching

The process of photobleaching is a cascade of events initiated by light absorption. The following diagram illustrates the key relationships between factors leading to the photodegradation of a fluorophore like this compound.

Conclusion

This compound remains a valuable and widely used fluorophore for applications requiring bright blue fluorescence, particularly in flow cytometry. While it offers good performance, researchers should be mindful of the potential for photobleaching, especially in experiments requiring prolonged or intense light exposure. By understanding the factors that influence its photostability and by employing careful experimental design and controls, the utility of this compound can be maximized. For highly sensitive applications or those demanding exceptional photostability, the exploration of newer generation violet-excitable dyes may be warranted. The protocols and information provided in this guide are intended to empower researchers to make informed decisions and achieve robust and reproducible results in their scientific endeavors.

References

- 1. This compound (dye) - Wikipedia [en.wikipedia.org]

- 2. About: this compound (dye) [dbpedia.org]

- 3. This compound Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 4. This compound Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

Pacific Blue™: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent dye Pacific Blue™, from its chemical background and synthesis to its practical applications in biological research. This document details the dye's photophysical properties, provides explicit experimental protocols, and visualizes key processes to facilitate understanding and implementation in the laboratory.

Core Concepts: Discovery and Chemical Background

This compound™, systematically named 3-carboxy-6,8-difluoro-7-hydroxycoumarin, is a synthetic fluorophore belonging to the coumarin (B35378) family of dyes.[1] Its development was driven by the need for bright, photostable fluorescent probes excitable by the violet laser (405 nm), which was becoming increasingly common in flow cytometry and fluorescence microscopy instrumentation. The introduction of two fluorine atoms onto the coumarin ring enhances its fluorescent properties.[2]

The high acidity of this compound's phenolic group (pKa = 3.7) ensures that its fluorescence remains strong at neutral pH, a significant advantage for biological applications compared to less acidic coumarins.[3] Its chemical formula is C₁₀H₄F₂O₅, and it has a molecular weight of approximately 242.13 g/mol .[1]

Quantitative Data Summary

The photophysical properties of this compound™ make it a versatile tool for fluorescence-based assays. The following tables summarize its key quantitative characteristics.

Table 1: Photophysical Properties of this compound™

| Property | Value | Reference(s) |

| Excitation Maximum (Ex) | ~401-410 nm | [2][4] |

| Emission Maximum (Em) | ~452-455 nm | [2][4] |

| Molar Extinction Coefficient (ε) | ~46,000 cm⁻¹M⁻¹ | [5] |

| Quantum Yield (Φ) | ~0.78 | [5] |

| Recommended Laser Line | Violet (405 nm) | [6] |

| Common Emission Filter | 450/50 nm bandpass | [5] |

Table 2: Chemical and Physical Properties of this compound™

| Property | Value | Reference(s) |

| Systematic Name | 3-carboxy-6,8-difluoro-7-hydroxycoumarin | [2] |

| Chemical Formula | C₁₀H₄F₂O₅ | [2] |

| Molecular Weight | 242.134 g·mol⁻¹ | [2] |

| pKa | 3.7 | [3] |

Synthesis of this compound™

The synthesis of this compound™ is typically achieved through a two-step process starting from 2,4-difluororesorcinol (B67399).[2] The first step is a formylation reaction to produce an intermediate, 3,5-difluoro-2,4-dihydroxybenzaldehyde (B3025327). This is followed by a Knoevenagel condensation with diethyl malonate and subsequent hydrolysis to yield the final product.[2]

Synthetic pathway for this compound™ dye.

Detailed Synthesis Protocol

This protocol is adapted from the method described in U.S. Patent US5830912A.[2]

Step 1: Synthesis of 3,5-Difluoro-2,4-dihydroxybenzaldehyde

-

In a round-bottom flask, dissolve 2,4-difluororesorcinol (0.50 g, 3.4 mmol) and hexamethylenetetraamine (0.96 g, 6.8 mmol) in trifluoroacetic acid (4 mL).[2]

-

Heat the solution to reflux and maintain for 24 hours.[2]

-

After cooling to room temperature, carefully quench the reaction by adding 20% H₂SO₄ (2 mL).[2]

-

Stir the mixture for an additional hour.[2]

-

Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (B1210297) (2 x 50 mL).[2]

-

Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.[2]

-

Purify the resulting residue by sublimation to yield 3,5-difluoro-2,4-dihydroxybenzaldehyde as a colorless powder.[2]

Step 2: Knoevenagel Condensation and Hydrolysis to this compound™

Part A: Synthesis of the Ethyl Ester

-

To a solution of 3,5-difluoro-2,4-dihydroxybenzaldehyde (90 mg, 0.5 mmol) in ethanol (B145695) (5 mL), add diethyl malonate (264 mg, 2.0 mmol).[2]

-

Add a catalytic amount of piperidine (2-3 drops) to the mixture.[2]

-

Heat the reaction mixture to reflux for 4 hours.[2]

-

After cooling, acidify the mixture with concentrated HCl.[2]

-

Collect the resulting precipitate by filtration, wash with cold water, and dry.[2]

-

Recrystallize the crude product from ethanol to obtain the pure ethyl ester.[2]

Part B: Hydrolysis to this compound™

-

Suspend the ethyl ester obtained in Part A in a 10% aqueous solution of sodium hydroxide.[2]

-

Heat the mixture until a clear solution is obtained, indicating complete hydrolysis.[2]

-

Cool the solution and acidify with concentrated HCl to precipitate the this compound™ dye.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield the final product.

Experimental Protocols for Application

This compound™ is most commonly used in its amine-reactive succinimidyl ester (SE) form for labeling proteins, particularly antibodies, for use in flow cytometry and immunofluorescence.[4]

Protocol for Antibody Conjugation with this compound™ Succinimidyl Ester

This protocol is a general procedure for labeling 1 mg of an IgG antibody.

Materials:

-

IgG antibody to be labeled (in an amine-free buffer like PBS)

-

This compound™ succinimidyl ester (PB-SE)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-9.0

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Prepare the Antibody Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-2 mg/mL. If the antibody is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate solution. Ensure the antibody solution is free of amine-containing substances like Tris or glycine.[6]

-

Prepare the Dye Stock Solution: Allow the vial of PB-SE to warm to room temperature. Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution. Vortex briefly to fully dissolve the dye. This solution should be used promptly.[6]

-

Perform the Labeling Reaction: While gently stirring the antibody solution, add the calculated volume of the 10 mM dye stock solution to achieve a dye-to-antibody molar ratio of 5:1 to 15:1 (a 10:1 ratio is a good starting point for IgGs).[6]

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6]

-

Purify the Conjugated Antibody:

-

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).[6]

-

Apply the reaction mixture to the top of the column.

-

Elute the conjugate with PBS. The labeled antibody will be in the first colored fractions.

-

Collect the fractions containing the purified conjugate.

-

Workflow for antibody conjugation with PB-SE.

Protocol for Intracellular Staining for Flow Cytometry

This is a general protocol for staining intracellular targets in a single-cell suspension.

Materials:

-

Single-cell suspension

-

This compound™-conjugated antibody

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., PBS with 0.1% Triton X-100 or saponin)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of your target cells.

-

Fixation: Fix the cells with fixation buffer for 15-20 minutes at room temperature.[6]

-

Washing: Wash the cells twice with PBS.[6]

-

Permeabilization: Resuspend the cells in permeabilization buffer and incubate for 10-15 minutes at room temperature.[6]

-

Staining: Add the this compound™-conjugated antibody at the predetermined optimal concentration and incubate for 30-60 minutes at 4°C in the dark.[6]

-

Washing: Wash the cells twice with permeabilization buffer.[6]

-

Acquisition: Resuspend the cells in flow cytometry staining buffer and analyze on a flow cytometer equipped with a violet laser (405 nm) and a 450/50 nm bandpass filter.[6]

Workflow for intracellular flow cytometry staining.

Signaling Pathways and Applications

This compound™-conjugated antibodies are instrumental in elucidating a multitude of cellular signaling pathways. For instance, they can be used to identify and quantify specific immune cell populations (immunophenotyping) or to measure the levels of intracellular signaling proteins upon stimulation.[6] An example is the study of the NF-κB signaling pathway, a key regulator of immune responses. A this compound™-conjugated antibody against a specific phosphorylated component of this pathway can be used in flow cytometry to quantify its activation in a population of cells.

Application of this compound™ in studying signaling pathways.

Conclusion

This compound™ is a robust and versatile fluorescent dye that has become a staple in modern biological research. Its favorable photophysical properties, combined with straightforward synthesis and conjugation chemistries, make it an invaluable tool for researchers, scientists, and drug development professionals. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for the successful implementation of this compound™ in a variety of fluorescence-based applications.

References

An In-depth Technical Guide to Coumarin-Based Dyes: The Case of Pacific Blue

For researchers, scientists, and drug development professionals, the precise selection and application of fluorescent probes are paramount for generating robust and reproducible data. Among the vast arsenal (B13267) of available fluorophores, coumarin-based dyes represent a significant class of synthetic organic compounds valued for their unique fluorescent properties. This guide provides a comprehensive overview of the core characteristics of coumarin (B35378) dyes, with a specific focus on the widely utilized Pacific Blue, offering a technical resource for its effective application in biological research.

Core Characteristics of Coumarin Dyes

Coumarin and its derivatives are heterocyclic compounds built upon a benzopyranone structure.[] This core scaffold is responsible for their inherent fluorescence, which can be finely tuned through chemical modifications.[2] Strategic substitutions at various positions on the coumarin ring can alter the electronic structure, leading to derivatives with a wide range of absorption and emission profiles, enhanced quantum yields, and improved photostability.[2][3]

Key features that make coumarin dyes valuable tools in research include:

-

High Fluorescence Quantum Yields: Many coumarin derivatives are highly fluorescent, meaning they efficiently convert absorbed light into emitted fluorescent light.[][2]

-

Photostability: Coumarin dyes, particularly fluorinated derivatives like this compound, exhibit good resistance to photobleaching, allowing for longer exposure during imaging experiments.[][4]

-

Environmental Sensitivity: The fluorescence of some coumarin dyes is sensitive to the polarity of their microenvironment, making them useful as probes for studying molecular interactions and local environments.[5]

-

Versatile Chemistry: The coumarin scaffold can be readily functionalized with reactive groups, enabling conjugation to a wide range of biomolecules such as antibodies, proteins, and nucleic acids.[2][6]

This compound: A Detailed Profile

This compound, systematically named 3-carboxy-6,8-difluoro-7-hydroxycoumarin, is a bright, blue-emitting fluorophore that is optimally excited by the 405 nm violet laser.[6][7] Its fluorescence is notably stable at neutral pH due to the high acidity of its phenolic group (pKa = 3.7).[7][8] This property makes it particularly well-suited for applications in cell biology, such as flow cytometry and fluorescence microscopy.[9][10]

Photophysical Properties

The quantitative photophysical properties of this compound and other common coumarin dyes are summarized in the table below for easy comparison.

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| This compound | 401 - 404[6][7][10][11][12] | 452 - 455[6][7][10][11][12] | 46,000[10][12] | 0.78[10][12] |

| Coumarin 1 | 373 | 450 | 25,000 | 0.63 |

| Coumarin 30 | 408 | 480 | 38,000 | 0.51 |

| 7-Amino-4-methylcoumarin (AMC) | 350 | 450 | 18,000 | 0.61 |

| 7-Hydroxy-4-methylcoumarin | 365 | 455 | 19,000 | 0.55 |

Synthesis of Coumarin-Based Dyes

The synthesis of coumarin derivatives can be achieved through various established chemical reactions.[] Common methods include:

-

Pechmann Condensation: This method involves the reaction of a phenol (B47542) with a β-keto ester in the presence of an acid catalyst.[][4]

-

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound.[13]

-

Perkin Reaction: This involves the condensation of an aromatic aldehyde with an acid anhydride.[13]

-

Vilsmeier-Haack Reaction: This can be used for the formylation of electron-rich aromatic rings, which can then be used in subsequent condensation reactions.[4]

A general workflow for the synthesis of coumarin derivatives is illustrated below.

General workflow for the synthesis of coumarin derivatives.

For the specific synthesis of this compound, a two-step process starting from 2,4-difluororesorcinol (B67399) is commonly employed.[14] This involves an initial formylation followed by a Knoevenagel condensation and subsequent hydrolysis.[14]

Experimental Protocols

Detailed methodologies for the use of this compound in common applications are provided below.

Antibody Conjugation with this compound Succinimidyl Ester

This protocol describes the labeling of antibodies with a reactive form of this compound.[15]

Materials:

-

Antibody solution (1 mg/mL in amine-free buffer, e.g., PBS)

-

This compound™ succinimidyl ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium bicarbonate, pH 8.3

-

Purification resin (e.g., Sephadex G-25)

-

Spin columns

Procedure:

-

Prepare Antibody: Adjust the pH of the antibody solution to 8.0-9.0 by adding 1/10th volume of 1 M sodium bicarbonate.[15]

-

Prepare Dye Stock Solution: Immediately before use, dissolve the this compound™ succinimidyl ester in DMSO to a concentration of 10 mg/mL.[15]

-

Labeling Reaction: Add the reactive dye to the antibody solution at a molar ratio of approximately 10:1 (dye:protein). Incubate for 1 hour at room temperature, protected from light.[15]

-

Purification: Separate the labeled antibody from the unreacted dye using a purification resin and a spin column.[15]

-

Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, the addition of a stabilizing protein like BSA is recommended.[15]

Workflow for conjugating antibodies with this compound.

Cell Surface Staining for Flow Cytometry

This protocol outlines a general procedure for staining cell surface antigens for flow cytometry analysis.[15]

Materials:

-

Cell suspension (1 x 10⁶ cells per sample)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)

-

This compound-conjugated primary antibody

-

(Optional) Fc block

-

(Optional) Viability dye

Procedure:

-

Cell Preparation: Harvest and wash cells, then resuspend them in cold Flow Cytometry Staining Buffer.[15]

-

(Optional) Fc Block: To prevent non-specific antibody binding, incubate the cells with an Fc blocking reagent.[15]

-

Antibody Staining: Add the this compound-conjugated antibody at the predetermined optimal concentration. Incubate for 20-30 minutes at 4°C in the dark.[15]

-

Wash: To remove unbound antibody, wash the cells twice with cold Flow Cytometry Staining Buffer.[15]

-

Resuspend: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.[15]

-

(Optional) Viability Staining: If using a viability dye, add it according to the manufacturer's instructions before analysis.[15]

Workflow for cell surface staining with this compound.

Applications in Research and Drug Development

Coumarin-based dyes, and this compound in particular, are indispensable tools across various research disciplines.

-

Flow Cytometry: this compound is a staple in multicolor flow cytometry, allowing for the identification and quantification of specific cell populations.[9] Its excitation by the violet laser enables its use in combination with other fluorophores excited by different lasers.[6]

-

Fluorescence Microscopy: The high brightness and photostability of this compound make it suitable for imaging high-abundance targets in fluorescence microscopy.[6]

-

Immunoassays: Labeled antibodies with this compound are widely used in various immunoassay formats for the detection and quantification of specific antigens.[9]

-

Drug Discovery: Derivatives of this compound have been used to study small molecule-protein interactions through techniques like Fluorescence Resonance Energy Transfer (FRET).[7] For instance, it has been employed to investigate the interaction of the anticancer drug paclitaxel (B517696) with tubulin in living cells.[7]

Conclusion

Coumarin-based dyes, exemplified by the robust and versatile this compound, offer a powerful set of tools for researchers in the life sciences. Their tunable photophysical properties, coupled with their chemical tractability, have solidified their role in a multitude of applications, from fundamental cell biology to advanced drug discovery. By understanding the core characteristics and adhering to optimized experimental protocols, researchers can effectively harness the capabilities of these fluorescent probes to generate high-quality, impactful data. While newer generations of blue fluorescent dyes offer increased brightness, the well-characterized nature and reliable performance of this compound ensure its continued relevance in established and novel research applications.[15]

References

- 2. soc.chim.it [soc.chim.it]

- 3. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. This compound (dye) - Wikipedia [en.wikipedia.org]

- 8. About: this compound (dye) [dbpedia.org]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Buy this compound | 215868-31-8 [smolecule.com]

- 11. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 12. FluoroFinder [app.fluorofinder.com]

- 13. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Pacific Blue in Cellular Imaging: A Technical Guide for Beginners

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Pacific Blue, a versatile fluorophore for cellular imaging. It covers the fundamental principles of this compound, its applications in flow cytometry and fluorescence microscopy, and detailed protocols for its use.

Core Principles of this compound

This compound is a blue-emitting fluorescent dye belonging to the coumarin (B35378) family.[1] It is optimally excited by the violet laser at approximately 401-410 nm and emits fluorescence with a peak at around 452-455 nm.[1][2][3][4] A key characteristic of this compound is its high acidity (pKa of 3.7), which allows it to maintain strong fluorescence at neutral pH, making it well-suited for live-cell imaging applications.[1]

Spectral Properties

The spectral characteristics of this compound are fundamental to its application in multicolor cellular imaging. Understanding its excitation and emission spectra is crucial for designing experiments and selecting appropriate filter sets to minimize spectral overlap with other fluorophores.

| Property | Value |

| Excitation Maximum (Ex) | ~404 nm[2] |

| Emission Maximum (Em) | ~455 nm[2] |

| Molar Extinction Coefficient (ε) | ~46,000 cm⁻¹M⁻¹[3] |

| Quantum Yield (Φ) | ~0.78[3] |

| Recommended Laser Line | Violet (405 nm)[3] |

| Common Filter Set | 450/50 nm[3] |

Comparison with Alternative Blue Fluorophores

While this compound is a robust fluorophore, several alternatives are available. The choice of dye often depends on the specific experimental requirements, such as the brightness needed for detecting low-abundance targets and the complexity of the multicolor panel.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness |

| This compound | ~404 [2] | ~455 [2] | ~46,000 [3] | ~0.78 [3] | Moderate |

| Brilliant Violet 421™ | ~405 | ~421 | ~2,500,000 | ~0.65 | Very High |

| VioBlue® | ~400 | ~455 | N/A | N/A | High |

| Alexa Fluor™ 405 | ~401 | ~421 | ~35,000 | ~0.92 | Moderate |

Applications in Cellular Imaging

This compound is a versatile tool for a range of cellular imaging techniques, primarily flow cytometry and fluorescence microscopy.[4] Its bright fluorescence and good photostability make it a reliable choice for visualizing cellular structures and processes.[5]

Flow Cytometry

In flow cytometry, this compound is widely used for immunophenotyping, where it is conjugated to antibodies to identify and quantify specific cell populations.[5] Its excitation by the 405 nm violet laser allows for its inclusion in multicolor panels, expanding the number of parameters that can be analyzed simultaneously.[5]

Fluorescence Microscopy

This compound is also suitable for fluorescence microscopy, particularly for visualizing abundant targets within cells.[4] It can be used to label specific proteins or cellular structures, providing high-contrast images against a dark background.

Experimental Protocols

The following are detailed protocols for common applications of this compound in cellular imaging.

Antibody Conjugation with this compound Succinimidyl Ester

This protocol describes the covalent labeling of an antibody with this compound succinimidyl ester.

Materials:

-

IgG antibody (in amine-free buffer, e.g., PBS)

-

This compound™ succinimidyl ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Prepare Antibody Solution:

-

Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-2 mg/mL.[6]

-

If the antibody is in a buffer containing primary amines, it must be dialyzed against PBS.

-

-

Prepare Dye Stock Solution:

-

Allow the vial of this compound™ succinimidyl ester to warm to room temperature.

-

Dissolve the dye in DMSO to a concentration of 10 mM immediately before use.[6]

-

-

Labeling Reaction:

-

Purification:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).[6]

-

Collect the first colored band, which contains the conjugated antibody.

-

-

Storage:

Intracellular Staining for Flow Cytometry

This protocol details the staining of intracellular antigens using a this compound-conjugated antibody for flow cytometry analysis.

Materials:

-

Single-cell suspension (1 x 10⁶ cells per sample)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., PBS with 0.1% Triton X-100 or Saponin)

-

This compound-conjugated primary antibody

Procedure:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension.

-

Wash the cells twice with cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes and resuspending.

-

-

Surface Staining (Optional):

-

If staining for surface markers, perform this step before fixation. Incubate cells with surface antibodies for 20-30 minutes at 4°C.

-

Wash the cells twice as described above.

-

-

Fixation:

-

Permeabilization:

-

Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

-

Incubate for 10-15 minutes at room temperature.[8]

-

-

Intracellular Staining:

-

Add the this compound-conjugated antibody at the predetermined optimal concentration.

-

Incubate for 30-60 minutes at room temperature or 4°C, protected from light.[6]

-

Wash the cells twice with Permeabilization Buffer.

-

-

Acquisition:

-

Resuspend the cells in Flow Cytometry Staining Buffer.

-

Analyze the samples on a flow cytometer equipped with a 405 nm violet laser.

-

Immunofluorescence Staining of Cultured Cells

This protocol provides a general procedure for immunofluorescent staining of adherent cultured cells using a this compound-conjugated antibody.

Materials:

-

Cultured cells grown on coverslips or chamber slides

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

This compound-conjugated primary antibody or a combination of unlabeled primary and this compound-conjugated secondary antibody

-

Antifade mounting medium

Procedure:

-

Cell Culture and Fixation:

-

Permeabilization:

-

Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Rinse the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[10]

-

-

Antibody Incubation:

-

Dilute the this compound-conjugated primary antibody to its optimal concentration in Blocking Buffer.

-

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.[11]

-

If using an unlabeled primary antibody, incubate first, then wash and incubate with a this compound-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Seal the edges of the coverslip with nail polish.

-

Store the slides at 4°C, protected from light.

-

Signaling Pathway Analysis: The ERK Pathway

This compound-conjugated antibodies can be used to study various signaling pathways. For example, the phosphorylation status of key proteins in the Extracellular signal-regulated kinase (ERK) pathway, a critical regulator of cell proliferation, differentiation, and survival, can be assessed.[12][13][14]

The ERK pathway is a cascade of protein kinases that transmits signals from the cell surface to the nucleus.[14] It is initiated by the activation of receptor tyrosine kinases, leading to the sequential activation of Ras, Raf, MEK, and finally ERK.[13] Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, altering gene expression.[12]

References